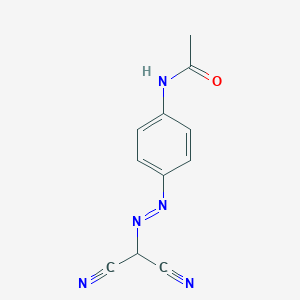

4'-((Dicyanomethyl)azo)acetanilide

説明

4'-((Dicyanomethyl)azo)acetanilide (CAS 55121-29-4) is an azo compound derived from acetanilide, featuring a dicyanomethyl group (-CH(CN)₂) attached via an azo (-N=N- ) linkage at the para position of the benzene ring . Its IUPAC name is N-(4-((dicyanomethylene)hydrazino)phenyl)acetamide. Azo compounds are characterized by their vivid colors and applications in dyes, pigments, and chemical research. The dicyanomethyl substituent introduces strong electron-withdrawing properties, which influence electronic absorption spectra, solubility, and thermal stability compared to simpler azo derivatives .

特性

IUPAC Name |

N-[4-(dicyanomethyldiazenyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O/c1-8(17)14-9-2-4-10(5-3-9)15-16-11(6-12)7-13/h2-5,11H,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHFIWGLTMYDAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55121-29-4, 91093-95-7 | |

| Record name | Acetamide, N-(4-((dicyanomethylene)hydrazino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055121294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 4'-((dicyanomethyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091093957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC17593 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

類似化合物との比較

The following analysis compares 4'-((Dicyanomethyl)azo)acetanilide with structurally related acetanilide derivatives and azo compounds, emphasizing substituent effects on properties and applications.

Structural and Functional Group Analysis

Key Compounds :

4'-((Dicyanomethyl)azo)acetanilide: Substituents: Dicyanomethyl (-CH(CN)₂) azo group. Properties: High polarity due to cyano groups, electron-withdrawing nature alters conjugation and absorption maxima.

Disperse Yellow 3 (4'-[(2-Hydroxy-5-methylphenyl)azo]acetanilide) :

- Substituents : 2-Hydroxy-5-methylphenyl azo group.

- Properties : Electron-donating hydroxyl (-OH) and methyl (-CH₃) groups enhance color vibrancy (yellow) and solubility in hydrophobic matrices .

2-((2-Bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-(bis(2-methoxyethyl)amino)acetanilide: Substituents: Bromo (-Br), nitro (-NO₂), and methoxyethylamino (-N(CH₂CH₂OCH₃)₂) groups.

Acetanilide (Parent Compound): Substituents: None (base structure). Properties: Lacks functional groups influencing color or toxicity; metabolized to aniline and p-aminophenol in vivo .

Physicochemical and Toxicological Comparison

Key Findings :

- Electronic Effects: The dicyanomethyl group in 4'-((Dicyanomethyl)azo)acetanilide reduces electron density in the aromatic system, likely shifting absorption maxima bathochromically (longer wavelength) compared to Disperse Yellow 3’s electron-donating substituents .

- Toxicity: Azo compounds with nitro groups (e.g., 2-((2-Bromo-4,6-dinitrophenyl)azo)-...) exhibit higher mutagenicity due to metabolic reduction releasing nitro radicals .

- Metabolism: Acetanilide derivatives are typically metabolized via hydrolysis and oxidation. The azo linkage in 4'-((Dicyanomethyl)azo)acetanilide may undergo reductive cleavage, releasing dicyanomethyl hydrazine derivatives, which could pose toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。